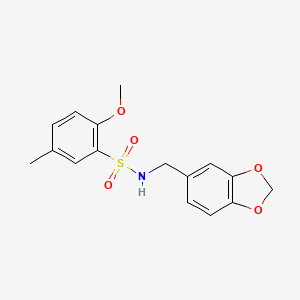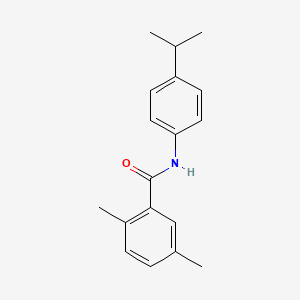
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds involves multiple steps, including reactions with sulfonamide, benzenesulfonyl chloride, and various alkyl or aralkyl halides. For instance, a series of sulfonamides derived from 4-methoxyphenethylamine were synthesized by reacting with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by subsequent reactions with various alkyl/aralkyl halides (Abbasi et al., 2018). These processes illustrate the complex synthetic routes often required to produce benzenesulfonamide derivatives.
Molecular Structure Analysis
Studies on the crystal structure of benzenesulfonamide derivatives reveal significant insights into their molecular configurations. For example, research on 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide highlighted their supramolecular architecture, showcasing how intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, contribute to their structural organization (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamide compounds undergo a variety of chemical reactions, contributing to their diverse chemical properties. For instance, N-alkylation reactions, followed by Prilezhaev epoxidation, have been used to synthesize complex benzenesulfonamide derivatives, indicating the versatility and reactivity of these compounds (Fischer et al., 2013).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as crystal structure and phase behavior, are critical for understanding their potential applications. For example, the analysis of the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide provided valuable information on its trigonal crystal system and hydrogen bonding, highlighting the importance of structural analysis in determining physical properties (Sreenivasa et al., 2014).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, such as their reactivity and interaction with biological molecules, are of significant interest. Studies have explored their enzyme inhibitory activities, offering insights into their potential therapeutic applications. For example, certain sulfonamide derivatives have been evaluated for their inhibitory effects on acetylcholinesterase, demonstrating their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide might affect similar pathways, leading to downstream effects on cell division and growth.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide might have similar effects, leading to the inhibition of cancer cell growth and survival.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-3-5-14(20-2)16(7-11)23(18,19)17-9-12-4-6-13-15(8-12)22-10-21-13/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMNBVFCJRQOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)



![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)



![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)